3-Hydroxy-3-(thiazol-2-yl)indolin-2-one
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Overview
Description
3-hydroxy-3-(thiazol-2-yl)indolin-2-one is an oxindole that is indolin-2-one substituted at position 3 by thiazol-2-yl and hydroxy groups. It has a role as a metabolite. It is a member of 1,3-thiazoles, a tertiary alcohol and a member of oxindoles. It derives from an indolin-2-one.
Scientific Research Applications
Metal Complex Synthesis and Antibacterial Activity
3-Hydroxy-3-(thiazol-2-yl)indolin-2-one has been utilized in synthesizing novel ligands and metal complexes. A study by Patel and Patel (2015) explored the synthesis of such complexes with various transition metals, characterized through spectroscopic techniques and thermogravimetric analysis. The metal complexes showed potent antibacterial activities against multiple bacterial strains, surpassing the ligand's efficacy. Additionally, these complexes demonstrated superoxide dismutase mimetic activity, highlighting their potential in oxidative stress-related applications (Patel & Patel, 2015).
Anticancer Potential
Penthala et al. (2010) synthesized 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, assessing their in vitro cytotoxicity against various human tumor cell lines. Their findings indicated significant potential as anticancer agents, particularly against non-small cell lung cancer and melanoma cell lines. This highlights the compound's role in developing new therapeutic agents (Penthala et al., 2010).
Green Synthesis Approach
Saiprathima et al. (2013) developed a green synthesis protocol for a class of oxindole derivatives, including 3-hydroxy-3-(1H-tetrazol-5-yl)indolin-2-ones. This metal-free approach emphasizes environmentally friendly methods in chemical synthesis, offering excellent yields in the process (Saiprathima et al., 2013).
Structural and Spectroscopic Analysis
Studies involving this compound derivatives have focused on their structural and spectroscopic properties. Bargavi et al. (2021) conducted crystal structure analysis, quantum chemical studies, and biological activity assessments on isatin derivatives. Their work contributes to understanding these compounds' biochemical properties and potential medical applications (Bargavi et al., 2021).
properties
Molecular Formula |
C11H8N2O2S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
3-hydroxy-3-(1,3-thiazol-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C11H8N2O2S/c14-9-11(15,10-12-5-6-16-10)7-3-1-2-4-8(7)13-9/h1-6,15H,(H,13,14) |
InChI Key |
BURKMBCVRAOKIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=NC=CS3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=NC=CS3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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